1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene
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Overview
Description
1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene is an organic compound with the molecular formula C14H8F2 It is a derivative of benzene, featuring both fluorine and ethynyl groups attached to the aromatic ring
Preparation Methods
The synthesis of 1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene typically involves organic synthesis reactions. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated benzene derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorine atoms can form hydrogen bonds with amino acid side chains .
Comparison with Similar Compounds
1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene can be compared with other fluorinated benzene derivatives such as:
1-Ethynyl-4-fluorobenzene: Similar structure but with the ethynyl group in a different position.
1-Ethynyl-2-fluorobenzene: Another positional isomer with distinct chemical properties.
4-Ethynylfluorobenzene: Features the ethynyl group at the para position relative to the fluorine atom.
These compounds share some chemical reactivity but differ in their physical properties and specific applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
148004-79-9 |
---|---|
Molecular Formula |
C14H8F2 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
1-fluoro-2-[2-(4-fluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8F2/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h1-4,6-7,9-10H |
InChI Key |
ZAELEDXBGNMOFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
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